3-(Phenylimino)oxindole
Overview
Description
3-(Phenylimino)oxindole is a chemical compound that belongs to the class of oxindoles, which are known for their diverse biological activities. This compound features an oxindole core with a phenylimino group attached at the third position. Oxindoles are significant in medicinal chemistry due to their presence in various natural products and synthetic drugs.
Mechanism of Action
Target of Action
3-(Phenylimino)oxindole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . Specifically, spiro-oxindoles, a class of compounds that includes this compound, have been identified as potent inhibitors of the p53-MDM2 interaction, a key target in cancer therapy . The p53 protein is a tumor suppressor, and its interaction with MDM2 can lead to uncontrolled cell growth and cancer. By inhibiting this interaction, this compound can potentially prevent the progression of cancer .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . For instance, some indole derivatives have been found to inhibit viral replication . In the case of this compound, it is believed to inhibit the p53-MDM2 interaction, thereby preventing the degradation of p53 and allowing it to perform its tumor suppressor functions .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
It has been suggested that oxindole derivatives have promising pharmacokinetic properties
Result of Action
The result of this compound’s action is likely to depend on the specific biological context. Given its potential as a p53-MDM2 interaction inhibitor, one possible outcome is the prevention of tumor growth . Additionally, given the broad range of biological activities associated with indole derivatives, this compound may have other effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylimino)oxindole typically involves the reaction of isatin with aniline under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the oxindole structure. Commonly used acids for this reaction include hydrochloric acid and acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylimino)oxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amino-oxindole derivatives.
Substitution: Halogenated oxindole derivatives.
Scientific Research Applications
3-(Phenylimino)oxindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylamino)oxindole: Similar structure but with an amino group instead of an imino group.
3-(Phenylhydrazono)oxindole: Contains a hydrazono group instead of an imino group.
3-(Phenylthio)oxindole: Features a thio group in place of the imino group.
Uniqueness
3-(Phenylimino)oxindole is unique due to its specific imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
Properties
IUPAC Name |
3-phenylimino-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQFUPTZQYGGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187476 | |
Record name | 2-Indolinone, 3-(phenylimino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33828-98-7 | |
Record name | 1,3-Dihydro-3-(phenylimino)-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33828-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Indolinone, 3-(phenylimino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033828987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Phenylimino)oxindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Indolinone, 3-(phenylimino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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